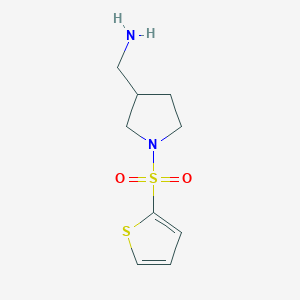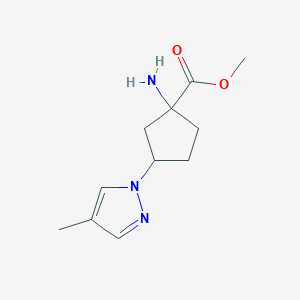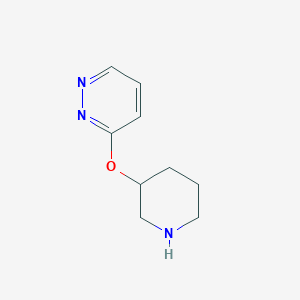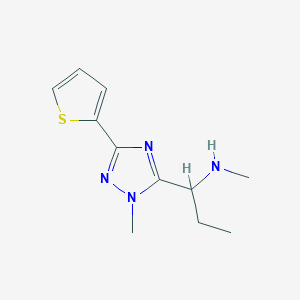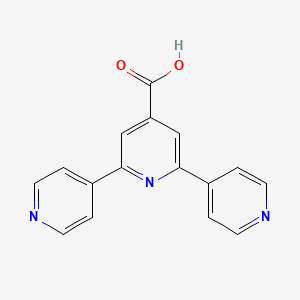![molecular formula C13H12O2S2 B13641631 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13641631.png)
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is an organic compound with the molecular formula C13H12O2S2 It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxyphenyl group attached to a methylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one typically involves the condensation of 3-methoxybenzaldehyde with 5-methylsulfanylthiophene-3-one. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an appropriate solvent like ethanol. The reaction mixture is stirred at room temperature until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylidene group to a methylene group.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding methylene derivative.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl ring.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic devices.
作用機序
The mechanism of action of 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could participate in various biochemical pathways, potentially affecting cellular processes like signal transduction or gene expression.
類似化合物との比較
Similar Compounds
- 2-[(3-Methoxyphenyl)methylidene]-5-methylthiophen-3-one
- 2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylbenzothiophene
Uniqueness
2-[(3-Methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one is unique due to the presence of both a methoxyphenyl group and a methylsulfanyl group attached to the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C13H12O2S2 |
|---|---|
分子量 |
264.4 g/mol |
IUPAC名 |
2-[(3-methoxyphenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C13H12O2S2/c1-15-10-5-3-4-9(6-10)7-12-11(14)8-13(16-2)17-12/h3-8H,1-2H3 |
InChIキー |
SORNKALACXYHMG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C=C(S2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




